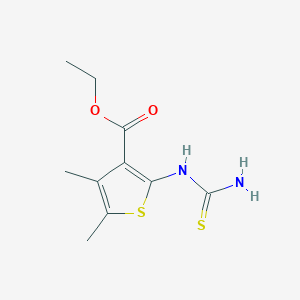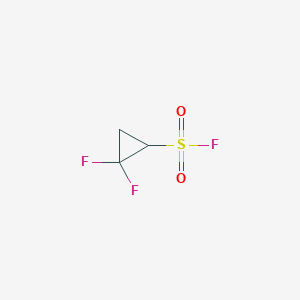
2,2-Difluorocyclopropane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorocyclopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H3F3O2S It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,2-difluorostyrenes with appropriate sulfonylating agents under controlled conditions. For instance, the reaction of 2,2-difluorostyrenes with sulfuryl fluoride gas (SO2F2) in the presence of a catalyst can yield the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .
化学反応の分析
Types of Reactions
2,2-Difluorocyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The cyclopropane ring can undergo addition reactions with electrophiles or nucleophiles, resulting in ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl fluoride, potassium fluoride, and various nucleophiles. Reaction conditions often involve the use of solvents such as acetonitrile or diglyme, and catalysts like 18-crown-6-ether to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield sulfonamide derivatives, while addition reactions can produce ring-expanded or ring-opened compounds .
科学的研究の応用
2,2-Difluorocyclopropane-1-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Drug Discovery: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Materials Science: The compound is utilized in the fabrication of advanced materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as the hydroxyl or amino groups in proteins, leading to the formation of stable covalent adducts. This reactivity makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein-ligand interactions .
類似化合物との比較
Similar Compounds
2,2-Difluorocyclopropane-1-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-(Fluorosulfonyl)difluoroacetic acid: Contains a similar sulfonyl fluoride group but with a different carbon backbone.
Uniqueness
2,2-Difluorocyclopropane-1-sulfonyl fluoride is unique due to its combination of a cyclopropane ring and a sulfonyl fluoride group, which imparts distinct chemical reactivity and stability. This combination makes it particularly useful in applications requiring selective covalent modification of biomolecules .
特性
IUPAC Name |
2,2-difluorocyclopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHJBGGLTJINDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936720-48-7 |
Source


|
| Record name | 2,2-difluorocyclopropane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
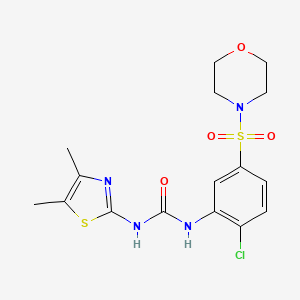
![5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2990561.png)
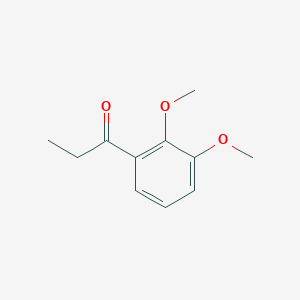
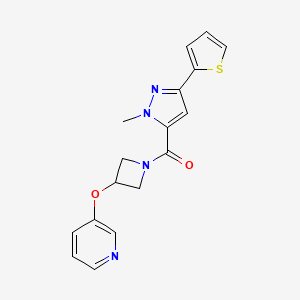
![4-(N,N-diallylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2990566.png)
![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)
![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)
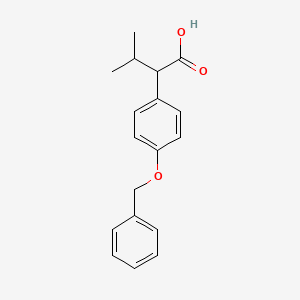
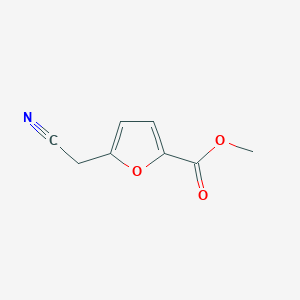
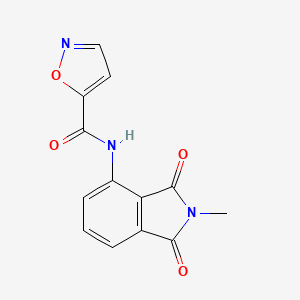
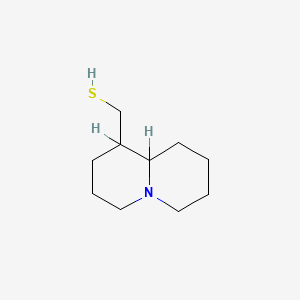
![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)
![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)
